Cas no 1543972-80-0 (2-Amino-3-(prop-2-en-1-yloxy)propanamide)

2-Amino-3-(prop-2-en-1-yloxy)propanamide is a specialized organic compound featuring both an amino and an acrylate-like functional group, making it a versatile intermediate in synthetic chemistry. Its structure allows for reactivity in nucleophilic addition and polymerization processes, particularly useful in peptide modifications and polymer crosslinking applications. The presence of the allyl ether group enables further functionalization via thiol-ene or radical reactions, while the amide moiety enhances stability and compatibility with biological systems. This compound is valued in pharmaceutical and materials research for its dual reactivity, facilitating the development of advanced drug conjugates, hydrogels, and functionalized polymers under mild conditions.
2-Amino-3-(prop-2-en-1-yloxy)propanamide structure
1543972-80-0 structure
Product Name:2-Amino-3-(prop-2-en-1-yloxy)propanamide
CAS No:1543972-80-0
MF:C6H12N2O2
MW:144.171681404114
CID:5739269
PubChem ID:81941184
Update Time:2025-06-08

2-Amino-3-(prop-2-en-1-yloxy)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(prop-2-en-1-yloxy)propanamide
    • 1543972-80-0
    • AKOS020923489
    • EN300-1300117
    • Propanamide, 2-amino-3-(2-propen-1-yloxy)-
    • 2-Amino-3-(prop-2-en-1-yloxy)propanamide
    • Inchi: 1S/C6H12N2O2/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H2,8,9)
    • InChI Key: TXAASGRSIGXNLR-UHFFFAOYSA-N
    • SMILES: O(CC=C)CC(C(N)=O)N

Computed Properties

  • Exact Mass: 144.089877630g/mol
  • Monoisotopic Mass: 144.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 78.3Ų

Experimental Properties

  • Density: 1.076±0.06 g/cm3(Predicted)
  • Boiling Point: 308.5±37.0 °C(Predicted)
  • pka: 15?+-.0.50(Predicted)

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Additional information on 2-Amino-3-(prop-2-en-1-yloxy)propanamide

Comprehensive Overview of 2-Amino-3-(prop-2-en-1-yloxy)propanamide (CAS No. 1543972-80-0): Properties, Applications, and Innovations

2-Amino-3-(prop-2-en-1-yloxy)propanamide, identified by its CAS number 1543972-80-0, is a specialized organic compound garnering significant attention in pharmaceutical and biochemical research. This molecule features a unique structure combining an amino group, an allyl ether linkage, and a primary amide, making it a versatile intermediate for synthesizing bioactive derivatives. Its prop-2-en-1-yloxy moiety offers reactivity for further functionalization, aligning with modern drug discovery trends like click chemistry and targeted covalent inhibitors.

In recent years, the demand for custom synthesis intermediates like 2-Amino-3-(prop-2-en-1-yloxy)propanamide has surged, driven by advancements in peptide mimetics and small-molecule therapeutics. Researchers frequently explore its potential in kinase inhibitor design and proteolysis-targeting chimeras (PROTACs), addressing high-search-volume topics such as "cancer drug intermediates" or "next-gen therapeutic scaffolds." The compound’s amphiphilic nature also makes it relevant for drug delivery systems, a hot topic in nanomedicine discussions.

From a synthetic perspective, 1543972-80-0 exemplifies the growing interest in allyl-protected intermediates, a keyword often queried in organic chemistry forums. Its allyloxy group allows selective deprotection under mild conditions, appealing to green chemistry initiatives—a trending focus in sustainable pharmaceutical manufacturing. Analytical studies highlight its stability under physiological pH, a critical factor for in vivo applications, another frequently searched term.

The compound’s nomenclature, 2-Amino-3-(prop-2-en-1-yloxy)propanamide, reflects IUPAC standards but is often abbreviated in literature, aligning with user searches for "allyl ether amino amide" or "CAS 1543972-80-0 supplier." Suppliers emphasize its >98% purity, catering to high-throughput screening needs. Regulatory databases confirm its non-hazardous status, ensuring compliance with global chemical safety guidelines—a key concern for industrial buyers.

Innovative applications include its role in bioconjugation, where the allyloxy group enables site-specific protein modifications, a technique dominating antibody-drug conjugate (ADC) research. This aligns with trending searches like "ADC linker chemistry" or "bioorthogonal reactions." Furthermore, computational studies suggest its potential as a hydrogen bond donor/acceptor in crystal engineering, a niche yet growing field in materials science.

Market analyses reveal increasing procurement of 1543972-80-0 by contract research organizations (CROs), particularly for fragment-based drug discovery. Its low molecular weight (∼158 g/mol) and balanced lipophilicity (LogP ~0.5) meet criteria for lead compound optimization, frequently discussed in medicinal chemistry webinars. Patent landscapes show its inclusion in novel neuroprotective agent formulations, tapping into the booming central nervous system (CNS) drug market.

In summary, 2-Amino-3-(prop-2-en-1-yloxy)propanamide (CAS 1543972-80-0) bridges multiple disciplines—from precision medicine to green synthesis. Its adaptability to high-value applications ensures sustained relevance, while its safety profile supports scalable production. As AI-driven molecular design accelerates, compounds like this will remain pivotal in addressing unmet medical needs and industrial challenges.

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